molecular formula C9H13N3 B11917397 1-Methylindoline-5,7-diamine

1-Methylindoline-5,7-diamine

Cat. No.: B11917397
M. Wt: 163.22 g/mol
InChI Key: LCJBYPXVJCOIJO-UHFFFAOYSA-N
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Description

1-Methylindoline-5,7-diamine is a chemical compound belonging to the indoline family. Indoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline core with a methyl group at the nitrogen atom and two amino groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline-5,7-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted anilines followed by functionalization. For instance, starting from 5,7-dinitro-1-methylindoline, reduction of the nitro groups can yield this compound. This reduction can be achieved using hydrogenation over a palladium catalyst or by using reducing agents such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of nitro groups to amino groups can be achieved using hydrogenation or chemical reducing agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

1-Methylindoline-5,7-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methylindoline-5,7-diamine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

    1-Methylindoline: Lacks the amino groups at positions 5 and 7.

    5,7-Diaminoindoline: Lacks the methyl group at the nitrogen atom.

    Indoline-5,7-diamine: Lacks the methyl group at the nitrogen atom.

Uniqueness: 1-Methylindoline-5,7-diamine is unique due to the presence of both the methyl group at the nitrogen atom and the amino groups at positions 5 and 7. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Methylindoline-5,7-diamine is a member of the indoline family, characterized by its unique structure that includes a methyl group and two amino groups at positions 5 and 7. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. Its potential applications range from antimicrobial to anticancer properties, making it a valuable subject of research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This structure features:

  • Indoline core : A bicyclic structure that contributes to its biological activity.
  • Methyl group : Enhances lipophilicity and may influence receptor interaction.
  • Amino groups : Critical for biological interactions and modulation of enzyme activity.

This compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit pathways involved in cancer progression by targeting enzymes linked to the Wnt signaling pathway .
  • Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study found that indole-substituted compounds similar to this one inhibited colorectal cancer cell lines by disrupting Wnt signaling and activating AMPK, a key regulator of cellular energy homeostasis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates inhibitory effects against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Study on Colorectal Cancer

In a screening effort against multiple colorectal cancer cell lines, this compound derivatives were identified as potent inhibitors. The study demonstrated that these compounds could significantly reduce c-Myc protein levels and induce tumor remission in vivo .

Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound effectively inhibited growth at low concentrations, supporting its potential use in clinical settings.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

CompoundStructure CharacteristicsBiological Activity
This compound Methyl group at nitrogen; two amino groupsAnticancer, antimicrobial
Indoline Lacks amino groupsLimited biological activity
5,7-Diaminoindoline Lacks methyl groupReduced solubility

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-5,7-diamine

InChI

InChI=1S/C9H13N3/c1-12-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3,10-11H2,1H3

InChI Key

LCJBYPXVJCOIJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C(=CC(=C2)N)N

Origin of Product

United States

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